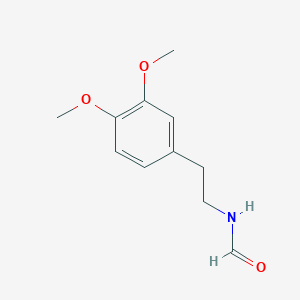

N-(3,4-dimethoxyphenethyl)formamide

描述

Contextualization of Formamide (B127407) Derivatives in Organic Chemistry

Formamides are a class of organic compounds characterized by a formyl group attached to a nitrogen atom. ucla.edu The simplest in this series is formamide itself (HCONH₂), an amide derived from formic acid. ucla.edusincerechemicals.com These compounds are versatile in organic synthesis, often serving as reagents, solvents, and intermediates in a variety of chemical reactions. sincerechemicals.com For instance, they can be used in amidation reactions and as a C1 feedstock for constructing more complex organic molecules. researchgate.netresearchgate.net Their utility extends to the synthesis of heterocyclic compounds and even in the production of agrochemicals like herbicides and pesticides. sincerechemicals.comresearchgate.net

Significance of Phenethylamine (B48288) Scaffolds in Pharmaceutical Chemistry

The phenethylamine structure is a fundamental backbone in a vast number of biologically active compounds. mdpi.comresearchgate.netwikipedia.org This scaffold is present in endogenous catecholamines such as dopamine (B1211576) and norepinephrine, which are crucial for neurological functions. mdpi.com In medicinal chemistry, the phenethylamine motif is a key component in the design of various drugs, including stimulants, antidepressants, and psychedelics. wikipedia.org The versatility of the phenethylamine structure allows for numerous substitutions and modifications, leading to a wide range of pharmacological activities. mdpi.comnih.gov This makes it a "privileged structure" in drug discovery, consistently appearing in compounds targeting various receptors. nih.gov

N-(3,4-Dimethoxyphenethyl)formamide as a Synthetic Intermediate

This compound serves as a crucial intermediate in the synthesis of more complex molecules. One notable application is in the preparation of isoquinoline (B145761) alkaloids. The Bischler-Napieralski reaction, a key method for synthesizing 3,4-dihydroisoquinolines, can utilize N-formyl-β-phenethylamines like this compound. This reaction involves the cyclization of the formamide in the presence of a dehydrating agent.

Furthermore, this compound is identified as an impurity in the production of Tetrabenazine (B1681281), a drug used to treat hyperkinetic movement disorders. lookchem.comchemicalbook.com It is also a precursor in the synthesis of Deutetrabenazine, a deuterated form of tetrabenazine. google.com In one patented process, D6-N-(3,4-dimethoxyphenethyl)formamide is treated with phosphorus pentachloride as part of the synthesis pathway. google.com

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 14301-36-1 |

| Molecular Formula | C₁₁H₁₅NO₃ |

| Molecular Weight | 209.24 g/mol |

| IUPAC Name | N-[2-(3,4-dimethoxyphenyl)ethyl]formamide |

| Synonyms | N-Formyl-2-(3,4-dimethoxyphenyl)ethylamine, this compound |

| Appearance | Varies, often cited for research use only |

| Purity | >95% (HPLC) |

| Storage Temperature | -20°C or 2-8°C Refrigerator |

Data sourced from various chemical suppliers and databases. nih.govscbt.compharmaffiliates.comactivate-scientific.comhoelzel-biotech.com

Emerging Research Significance of this compound in Specialized Applications

The primary research significance of this compound lies in its role as a building block and reference standard. drjcrbio.com Its presence as a known impurity in pharmaceutical manufacturing necessitates its availability as a standard for quality control and analytical method development. lookchem.compharmaffiliates.com

Recent research has also highlighted its use in the synthesis of novel compounds. For example, it is a reactant in the preparation of benzimidazole (B57391) derivatives, which are considered "privileged structures" in drug design and material sciences. orgsyn.org Specifically, it can be a precursor to diamine intermediates that are then condensed with aldehydes to form the benzimidazole core. orgsyn.org

属性

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-14-10-4-3-9(5-6-12-8-13)7-11(10)15-2/h3-4,7-8H,5-6H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUZNVFUYFDVUIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20162290 | |

| Record name | N-(2-(3,4-Dimethoxyphenyl)ethyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20162290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14301-36-1 | |

| Record name | N-[2-(3,4-Dimethoxyphenyl)ethyl]formamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14301-36-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-(3,4-Dimethoxyphenyl)ethyl)formamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014301361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14301-36-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34982 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-(3,4-Dimethoxyphenyl)ethyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20162290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[2-(3,4-dimethoxyphenyl)ethyl]formamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.746 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(2-(3,4-DIMETHOXYPHENYL)ETHYL)FORMAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FUW3C3X3G3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for N 3,4 Dimethoxyphenethyl Formamide

Overview of Synthetic Routes to N-Formyl Compounds

The introduction of a formyl group onto a nitrogen atom is a fundamental transformation in organic synthesis. The resulting N-formyl compounds, or formamides, are valuable intermediates in the production of pharmaceuticals, isocyanides, and as protecting groups for amines in peptide synthesis. orgsyn.org Methodologies for N-formylation are diverse, ranging from classical chemical reactions to modern, environmentally conscious strategies.

Conventional Formylation Strategies

Historically, the N-formylation of amines has been achieved through a variety of reagents and methods. One of the most common and effective reagents is acetic formic anhydride (B1165640) (AFA), which is often generated in situ by reacting formic acid with acetic anhydride. orgsyn.orgscispace.com This mixed anhydride is highly reactive and readily formylates primary and secondary amines, often in high yields. orgsyn.org

Other conventional formylating agents include chloral, which reacts with amines to produce formamides and chloroform, and formic acid itself, typically used with a dehydrating agent like dicyclohexylcarbodiimide (B1669883) (DCC) or by azeotropic removal of water with a solvent such as toluene. ru.nlgoogle.com Ammonium (B1175870) formate (B1220265) and various activated formic acid esters have also been employed, though these methods can be hindered by drawbacks like the use of toxic or expensive reagents, harsh reaction conditions, and the need for strictly anhydrous environments. ru.nlgoogle.com

Green Chemistry Approaches in Formylation

In response to growing environmental concerns, there has been a significant shift towards the development of greener formylation methods. These approaches prioritize the use of less hazardous reagents, milder reaction conditions, and the reduction of waste. A key focus in this area is the use of formic acid as a sustainable and readily available C1 source. scispace.com

Neat (solvent-free) reactions of amines with formic acid have been shown to be effective, providing moderate to excellent yields and simplifying the work-up procedure to afford pure products. ru.nl To enhance reactivity and efficiency, various catalytic systems have been developed. These include the use of heterogeneous catalysts like nanocatalysts, solid-supported acids, and metal oxides, which can be easily recovered and reused. scispace.com Conducting these reactions in environmentally benign media such as water or polyethylene (B3416737) glycol further contributes to the green credentials of these synthetic routes. scispace.com

Synthesis of N-(3,4-Dimethoxyphenethyl)formamide via Direct Formylation

The direct formylation of 3,4-dimethoxyphenethylamine (B193588) represents a straightforward and efficient route to this compound. Among the various formylating agents, the in situ generation of acetic formic anhydride from formic acid and acetic anhydride is a particularly effective method.

Reaction of 3,4-Dimethoxyphenethylamine with Formic Acid and Acetic Anhydride

The reaction of 3,4-dimethoxyphenethylamine with a mixture of formic acid and acetic anhydride leads to the formation of this compound. In this process, formic acid and acetic anhydride first react to form the highly electrophilic acetic formic anhydride. This intermediate is not typically isolated due to its instability but is reacted directly with the amine. The nucleophilic nitrogen of 3,4-dimethoxyphenethylamine attacks the formyl group of the mixed anhydride, leading to the desired N-formylated product and acetic acid as a byproduct. One of the earliest accounts of using formic acid and acetic anhydride for N-formylating amino acids was reported in 1932. orgsyn.org

Optimized Reaction Conditions and Parameters

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Based on general procedures for the N-formylation of primary amines with in situ generated acetic formic anhydride, several parameters are key. The reaction is typically carried out at low temperatures, for instance, -20°C, to control the exothermic reaction between formic acid and acetic anhydride and to maintain the stability of the resulting mixed anhydride. orgsyn.org An excess of formic acid is generally used to ensure the complete conversion of acetic anhydride. The reaction is often rapid, with completion observed in as little as 15 minutes for many primary amines. orgsyn.org The process is broadly applicable to a wide range of amines, including those that are sterically hindered or contain various functional groups. orgsyn.org

| Parameter | Typical Condition | Rationale |

|---|---|---|

| Reagent Ratio (Formic Acid:Acetic Anhydride) | Excess Formic Acid | Ensures complete formation of the active formylating agent, acetic formic anhydride. orgsyn.org |

| Temperature | Low (e.g., -20°C to 0°C) | Controls the exothermicity of anhydride formation and improves the stability of the reagent. orgsyn.org |

| Solvent | Often performed neat or in an inert solvent | Simplifies the procedure; inert solvent can help with temperature control and solubility. |

| Reaction Time | Typically rapid (< 1 hour) | The high reactivity of acetic formic anhydride allows for fast conversion of the amine. orgsyn.org |

Yield Optimization and Purity Considerations

The N-formylation of primary amines using acetic formic anhydride is known for its high efficiency, with reported yields often in the range of 97–100%. orgsyn.org To achieve such high yields for this compound, it is important to control the reaction conditions carefully. The use of pure starting materials, particularly ensuring that the 3,4-dimethoxyphenethylamine and the reagents for generating the anhydride are free from water, is critical to prevent hydrolysis of the acetic formic anhydride.

After the reaction is complete, the work-up procedure typically involves quenching the reaction mixture, followed by an extractive process to separate the desired formamide (B127407) from the acetic acid byproduct and any unreacted starting materials. The purity of the final product can be assessed using standard analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and spectroscopic methods like Nuclear Magnetic Resonance (NMR). If necessary, further purification can be achieved through column chromatography or recrystallization to obtain this compound of high purity.

| Factor | Consideration for High Yield and Purity |

|---|---|

| Reactant Quality | Use of high-purity 3,4-dimethoxyphenethylamine, formic acid, and acetic anhydride. Anhydrous conditions are preferable. |

| Work-up Procedure | Efficient quenching of the reaction and thorough extraction to remove byproducts like acetic acid. |

| Purification Method | Column chromatography or recrystallization may be employed to achieve high purity of the final product. |

| Analytical Verification | Purity should be confirmed by methods such as HPLC, NMR, and Mass Spectrometry. |

Synthesis of this compound through Reductive Amination Pathways

Reductive amination represents a fundamental and widely used method for the formation of C-N bonds and is a key strategy for the synthesis of amines and their derivatives, including this compound. This pathway typically involves the reaction of a carbonyl compound with an amine or ammonia (B1221849) source, followed by reduction of the intermediate imine or enamine.

The Leuckart reaction is a classic method for the reductive amination of aldehydes or ketones, utilizing formamide or ammonium formate as both the nitrogen source and the reducing agent. researchgate.net The reaction traditionally requires high temperatures, often between 120°C and 185°C. researchgate.net The final product is the formamide derivative, which can then be hydrolyzed to the corresponding amine if desired. nih.gov

Several modifications to the original Leuckart-Wallach procedure have been developed to improve yields and reaction conditions. It has been reported that using formamide can produce good yields, and ammonium formate is a primary reactant. nih.govmdpi.com The reaction is not significantly affected by the presence of water. nih.gov At lower reaction temperatures, a higher yield can sometimes be achieved by using a higher concentration of formic acid. nih.govnih.gov

Innovations in reaction engineering, such as the use of flow chemistry, have been applied to the Leuckart-Wallach reaction. Continuous flow in a heated pipes-in-series reactor allows for rapid heat-up times, which can minimize the formation of byproducts and improve conversion and yield. organic-chemistry.org Furthermore, an "accelerated" Leuckart reaction has been described, which involves using a specific molar ratio of formamide and formic acid with the carbonyl compound to significantly reduce reaction times. manchester.ac.uk

A more modern and sustainable approach to formamide synthesis involves catalytic hydrogenation, which couples reductive amination with the fixation of carbon dioxide. In this one-pot method, a carbonyl compound reacts with an amine source (like ammonia), hydrogen (H2), and CO2 over a heterogeneous catalyst. mdpi.comresearchgate.netscialert.net

This process directly yields the N-formylated product. For instance, a ruthenium catalyst supported on a metal-organic framework (MOF), such as Ru/MFM-300(Cr), has been shown to be highly effective for the N-formylation of a wide range of aldehydes and ketones. mdpi.comresearchgate.netscialert.net The MOF support is not passive; it can play an active role by confining and activating the carbonyl substrate through specific host-guest interactions, which promotes selectivity towards the formamide product. mdpi.comscialert.net This integrated approach is highly atom-economical and avoids the use of stoichiometric and often wasteful formylating agents. researchgate.net

Novel Synthetic Approaches and Mechanistic Investigations

The quest for more efficient, selective, and environmentally benign synthetic methods has led to the development of novel approaches for the synthesis of this compound, including the use of microwave irradiation and biocatalysis.

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. wikipedia.orgresearchgate.net The application of microwave irradiation to the Leuckart reaction has been shown to be effective. For example, the reductive amination of various carbonyl compounds using N-methylformamide has been successfully performed under microwave irradiation, achieving excellent yields in a fraction of the time required for conventional heating. nih.gov

The benefits of microwave-assisted synthesis include rapid and uniform heating of the reaction mixture, which can lead to enhanced reaction rates and improved product purity. wikipedia.orgresearchgate.net This technology has been widely applied to the synthesis of various heterocyclic compounds and other biologically relevant molecules, demonstrating its versatility and potential for the efficient synthesis of this compound. wikipedia.orgnih.gov

Table 2: Microwave-Assisted Leuckart-type Reaction Yields

| Carbonyl Compound | Amine Source | Reaction Time (Microwave) | Yield |

|---|---|---|---|

| Benzaldehyde | N-methylformamide | 10 min | 95% nih.gov |

| Cyclohexanone | N-methylformamide | 10 min | 92% nih.gov |

| 4-tert-Butylcyclohexanone | N-methylformamide | 10 min | 98% nih.gov |

Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. Enzymes operate under mild conditions and can exhibit high levels of chemo-, regio-, and enantioselectivity. mdpi.comnih.gov

For the synthesis of formamides, N-formyltransferases are a class of enzymes that catalyze the transfer of a formyl group to a primary amine acceptor. researchgate.netnih.gov These enzymes typically use N10-formyltetrahydrofolate as the formyl donor and are crucial in biological processes like purine (B94841) biosynthesis. nih.gov While their primary role is in metabolism, their catalytic function presents a potential pathway for the enzymatic synthesis of formamides.

Lipases, another class of enzymes, are widely used in biocatalysis for their ability to catalyze acylations in organic solvents. mdpi.comnih.gov Lipase-catalyzed N-acylation has been successfully used for the kinetic resolution of racemic amines, such as α-phenylethylamine. researchgate.net While typically used for acylation with larger acyl groups, the principle could be adapted for formylation, offering a route to enantiomerically pure formamides. nih.govresearchgate.net

Furthermore, reductive aminases (RedAms) are enzymes that catalyze the reductive amination of aldehydes and ketones. manchester.ac.uk The development of one-pot, multi-enzyme cascade reactions combining, for example, a carboxylic acid reductase (to generate an aldehyde in situ) with a reductive aminase, allows for the synthesis of amines from readily available starting materials under mild, aqueous conditions. manchester.ac.uk Such biocatalytic cascades could be engineered to produce this compound with high selectivity.

Photochemical or Electrochemical Routes to this compound

The scientific literature does not extensively cover specific photochemical or electrochemical methods for the direct synthesis of this compound. However, general principles of these green chemistry techniques can be applied to hypothesize potential synthetic pathways.

Photochemical Routes: Photochemical synthesis utilizes light energy to drive chemical reactions. A theoretical photochemical approach for producing this compound could involve the formylation of 3,4-dimethoxyphenethylamine. This would necessitate a formylating agent that becomes reactive upon exposure to light, generating a species capable of reacting with the amine. At present, specific, documented examples of this reaction for this particular compound are not available in published research.

Electrochemical Routes: Electrochemical synthesis employs electrical current to facilitate chemical transformations. While specific protocols for this compound are not detailed, broader research into the electrochemical N-formylation of amines suggests feasibility. nih.gov For instance, one general method involves the electrochemical N-formylation of amines using methanol (B129727) as both the reagent and solvent with a glassy carbon electrode. nih.gov Another approach describes the electrochemical formylation of aryl halides using dimethylformamide (DMF) as the formyl source. rsc.org These methods could theoretically be adapted for 3,4-dimethoxyphenethylamine. Research has also been conducted on the electrochemical discrimination of various phenethylamines on modified electrodes, which demonstrates the electrochemical activity of this class of compounds. nih.gov These studies provide a foundation for developing a dedicated electrochemical synthesis of this compound.

Impurity Profiling and Control in this compound Synthesis

The purity of this compound is crucial for its application in research, as the presence of impurities can significantly affect experimental outcomes. This compound is noted as a reference impurity standard and a metabolite in relation to other pharmaceutical compounds. pharmaffiliates.comlookchem.comdrjcrbio.com Therefore, a thorough understanding and control of its impurity profile are essential.

The synthesis of this compound, typically through the formylation of 3,4-dimethoxyphenethylamine, can introduce various impurities. The identification of these by-products and potential degradation products is a key step in ensuring the final product's quality. Impurity profiling is a critical aspect of analyzing synthetically produced substances. nih.gov

Common impurities can originate from several sources:

Unreacted Starting Materials: The most straightforward impurity is the starting amine, 3,4-dimethoxyphenethylamine, if the formylation reaction does not proceed to completion.

Reagent-Related Impurities: The formylating agent used (e.g., ethyl formate, formic acid) can introduce its own set of related impurities or by-products. google.com

Side-Reaction Products: Unintended reactions can lead to the formation of various by-products.

Degradation Products: The final compound may degrade under harsh temperature or pH conditions, potentially hydrolyzing back to the starting amine and formic acid.

| Impurity Type | Potential Compound Name | Likely Origin |

|---|---|---|

| Unreacted Starting Material | 3,4-Dimethoxyphenethylamine | Incomplete formylation reaction |

| Reagent-Related By-product | Ethanol | Use of ethyl formate as a formylating agent |

| Degradation Product | Formic Acid | Hydrolysis of the amide bond |

| Side-Reaction Product | 6,7-Dimethoxy-3,4-dihydroisoquinoline (B1294741) | Intramolecular cyclization (Bischler-Napieralski reaction) under acidic/dehydrating conditions google.com |

Achieving high purity for this compound is essential for its use as a research or reference standard. scbt.com This involves optimizing both the synthesis and purification steps.

Optimization of Synthetic Conditions:

Stoichiometry: Precise control over the molar ratios of 3,4-dimethoxyphenethylamine and the formylating agent is critical to maximize yield and minimize unreacted starting materials.

Reaction Conditions: Temperature, reaction time, and solvent choice must be carefully managed to prevent the formation of by-products and degradation products. For example, conducting the reaction under an inert atmosphere can prevent oxidation.

Reagent Selection: Using high-purity starting materials and reagents is fundamental. A patent for the synthesis of a related compound, deutetrabenazine, describes the reaction of a dopamine (B1211576) derivative with ethyl formate to produce a formamide intermediate, highlighting a common synthetic route. google.com

Advanced Purification Techniques:

Crystallization: This is a powerful technique for removing impurities. The selection of an appropriate solvent system is crucial for obtaining high-purity crystals with a good recovery rate.

Chromatography: For research-grade material, column chromatography is often the method of choice. Silica gel is a common stationary phase, and an eluent system, typically a mixture of non-polar and polar solvents (e.g., hexane (B92381) and ethyl acetate), is used to separate the target compound from impurities.

Aqueous Workup: Washing the crude product with water or brine can effectively remove water-soluble impurities like excess formic acid or salts. A patent describes a workup procedure involving washing with n-Hexane and adjusting the pH of the aqueous layer. google.com

The final purity is typically confirmed by analytical methods such as HPLC, GC, NMR spectroscopy, and mass spectrometry to ensure it meets the stringent requirements for research applications.

Role of N 3,4 Dimethoxyphenethyl Formamide As a Precursor in Complex Molecule Synthesis

Precursor in the Synthesis of Tetrabenazine (B1681281) and its Analogs

N-(3,4-Dimethoxyphenethyl)formamide is a pivotal molecule in the manufacturing of tetrabenazine and its deuterated analog, deutetrabenazine, which are used for treating hyperkinetic movement disorders. nih.gov

The synthesis of tetrabenazine involves the construction of a benzo[a]quinolizine ring system. A common synthetic route utilizes this compound to build the foundational 6,7-dimethoxy-3,4-dihydroisoquinoline (B1294741) structure. google.com The process begins with the formylation of 2-(3,4-dimethoxyphenyl)ethylamine (homoveratrylamine), often using formic acid, to produce this compound. google.com

This intermediate is then subjected to an intramolecular cyclization reaction, which closes the ring to form 6,7-dimethoxy-3,4-dihydroisoquinoline. google.comnewdrugapprovals.org This dihydroisoquinoline is a key precursor that is further elaborated through a series of reactions to yield the final tetrabenazine structure. newdrugapprovals.org A similar pathway is employed for the synthesis of deutetrabenazine, where deuterated analogs of the precursors are used. google.com

Table 1: Synthetic Pathway from this compound to a Tetrabenazine Precursor

| Step | Starting Material | Reagent(s) | Product | Purpose |

| 1 | 2-(3,4-Dimethoxyphenyl)ethylamine | Formic Acid | This compound | Introduction of the formyl group required for cyclization. google.com |

| 2 | This compound | Polyphosphoric Acid (PPA) or POCl₃ | 6,7-Dimethoxy-3,4-dihydroisoquinoline | Intramolecular cyclization to form the core isoquinoline (B145761) ring system. google.comnewdrugapprovals.org |

In the context of pharmaceutical manufacturing, this compound is recognized as a process impurity in the synthesis of tetrabenazine. clearsynth.comdrjcrbio.com Its presence in the final stages of the synthesis typically arises from the incomplete conversion during the cyclization step. If the reaction to form 6,7-dimethoxy-3,4-dihydroisoquinoline does not proceed to completion, the unreacted this compound will be carried forward as an impurity. google.com

Mitigation of this impurity relies on optimizing the conditions of the Bischler-Napieralski cyclization reaction. This includes controlling the reaction temperature, time, and the choice and amount of the dehydrating agent (e.g., polyphosphoric acid, phosphoryl chloride). newdrugapprovals.orgorganic-chemistry.org By ensuring the reaction is driven to completion, the residual levels of the this compound intermediate are minimized, leading to a purer final product. Pharmaceutical standards often require reference samples of such impurities to develop analytical methods for their detection and quantification during quality control processes. drjcrbio.com

Intermediate in the Synthesis of Isoquinoline Alkaloids and Derivatives

The isoquinoline core structure is the backbone of a large and diverse family of alkaloids with a wide range of biological activities. mdpi.comnih.gov this compound is a valuable intermediate for accessing this structural motif.

The conversion of this compound into a 3,4-dihydroisoquinoline (B110456) is an intramolecular cyclization reaction. This transformation requires a dehydrating agent to promote the ring closure. organic-chemistry.org Common reagents used for this purpose include phosphoryl chloride (POCl₃), phosphorus pentoxide (P₂O₅), and polyphosphoric acid (PPA). newdrugapprovals.orgwikipedia.org The reaction proceeds through an electrophilic attack from the formyl group's carbon onto the electron-rich benzene (B151609) ring, leading to the formation of the new heterocyclic ring.

The cyclization of a β-arylethylamide, such as this compound, is known as the Bischler-Napieralski reaction. organic-chemistry.orgwikipedia.org This reaction is a cornerstone in the synthesis of 3,4-dihydroisoquinolines. The reaction involves the dehydration of the amide followed by an intramolecular electrophilic aromatic substitution. organic-chemistry.org The resulting dihydroisoquinoline can then be oxidized to an isoquinoline or reduced to a tetrahydroisoquinoline, providing access to a variety of alkaloid skeletons.

The Bischler-Napieralski reaction is distinct from the Pictet-Spengler reaction. The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure, and does not start from a pre-formed amide like this compound. google.com Therefore, the synthesis of 6,7-dimethoxy-3,4-dihydroisoquinoline from this compound is correctly classified as a Bischler-Napieralski reaction.

Precursor in the Synthesis of Biologically Active Compounds

The utility of this compound extends to its role as a precursor for various compounds with significant biological activity.

Its most direct application is in the synthesis of tetrabenazine, a vesicular monoamine transporter 2 (VMAT2) inhibitor used to treat chorea associated with Huntington's disease, and its deuterated form, deutetrabenazine. nih.govgoogle.com

More broadly, as an intermediate in the Bischler-Napieralski reaction, it provides access to the 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) scaffold. mdpi.com THIQs are considered "privileged scaffolds" in medicinal chemistry due to their ability to bind to a wide range of biological targets. This scaffold is found in numerous natural and synthetic compounds with diverse activities, including antiviral, antifungal, anticancer, and antihypertensive properties. mdpi.comnih.gov By serving as a reliable precursor to the core isoquinoline ring system, this compound is an important starting point in the discovery and development of new therapeutic agents.

Derivatives with Potential Pharmacological Effects

The 3,4-dimethoxyphenethyl structural motif is a key component in a variety of neuroactive compounds. Consequently, this compound serves as a valuable intermediate in the synthesis of derivatives with potential pharmacological effects, particularly those targeting the central nervous system. The compound itself is recognized as an impurity in the manufacturing of Tetrabenazine, a drug used to treat hyperkinetic movement disorders. lookchem.compharmaffiliates.com This association underscores the structural relationship between the precursor and neurologically active molecules.

While specific, widespread studies detailing a broad spectrum of pharmacological activities stemming directly from this compound derivatives are not extensively documented in publicly available literature, its foundational role in building molecules with intended biological activity is evident.

Synthesis of N-(3,4-dimethoxyphenethyl)-N-(3-cyanopropyl)formamide for Ligand Binding Studies

The synthesis of specifically functionalized derivatives of this compound is crucial for probing their interactions with biological targets. One such derivative is N-(3,4-dimethoxyphenethyl)-N-(3-cyanopropyl)formamide . The introduction of a cyanopropyl group provides a handle for further chemical modifications or for direct use in ligand binding assays.

Role in the Synthesis of Thienopyrimidine Derivatives for Enzyme Inhibition Studies

A significant application of the N-(3,4-dimethoxyphenethyl) moiety is in the synthesis of thienopyrimidine derivatives, a class of compounds known to exhibit a range of biological activities, including enzyme inhibition. Research into novel inhibitors of Helicobacter pylori, a bacterium linked to various gastric diseases, has led to the development of thienopyrimidine-based compounds.

In one notable study, a series of thienopyrimidine derivatives were synthesized and evaluated for their ability to inhibit H. pylori. nih.gov Among the synthesized compounds was a derivative incorporating the 3,4-dimethoxyphenethyl side chain. nih.gov This compound, a phenyl-thienopyrimidine hybrid, demonstrated improved potency against the target bacterium compared to the initial hit compound. nih.gov The synthesis involved the coupling of a chlorothienopyrimidine core with 3,4-dimethoxyphenethylamine (B193588), which can be prepared from this compound via hydrolysis of the formyl group. This work highlights the direct contribution of the N-(3,4-dimethoxyphenethyl) scaffold to the development of potent enzyme inhibitors. nih.gov

Strategic Applications in Medicinal Chemistry

The utility of this compound extends beyond its role as a simple precursor. Its constituent parts can be strategically employed in the broader context of medicinal chemistry, particularly in the construction of diverse molecular libraries for drug discovery.

Building Block for Diverse Heterocyclic Systems

The N-(3,4-dimethoxyphenethyl) unit is a valuable building block for the synthesis of a variety of heterocyclic systems. Heterocycles are core components of a vast number of pharmaceuticals, and the ability to readily incorporate the dimethoxyphenethyl motif can lead to new classes of compounds with interesting pharmacological profiles.

While direct, numerous examples of this compound being used as the starting point for a wide array of heterocyclic systems are not extensively cataloged, the chemical literature on related phenethylamines demonstrates their widespread use in the construction of isoquinolines, benzazepines, and other nitrogen-containing ring systems through reactions like the Bischler-Napieralski or Pictet-Spengler reactions. Hydrolysis of this compound provides the corresponding amine, which is a direct precursor for these classical cyclization reactions, paving the way for the synthesis of a multitude of heterocyclic scaffolds.

Scaffold for Combinatorial Chemistry Libraries

In the quest for new drug leads, medicinal chemists often turn to combinatorial chemistry to rapidly generate large libraries of related compounds. The core structure, or scaffold, of these libraries is a critical determinant of their potential for biological activity. The this compound molecule, or more specifically the 3,4-dimethoxyphenethylamine it readily provides, represents an attractive scaffold for such libraries.

Its appeal lies in the combination of a conformationally flexible ethylamine (B1201723) linker and a substituted aromatic ring. This allows for the introduction of diversity at multiple points. For instance, the amino group can be acylated with a wide variety of carboxylic acids, or reductively aminated with a diverse set of aldehydes and ketones. Furthermore, the aromatic ring can be further functionalized, although this is less common once the formamide (B127407) is in place.

While specific combinatorial libraries built directly from this compound are not prominently featured in the reviewed literature, the principles of scaffold-based combinatorial synthesis strongly support its potential in this area. nih.govnih.gov The generation of libraries based on the phenethylamine (B48288) scaffold allows for the systematic exploration of the chemical space around this privileged structural motif, increasing the probability of discovering novel compounds with desired biological activities.

Analytical Methodologies for N 3,4 Dimethoxyphenethyl Formamide Characterization and Quantification

Spectroscopic Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure and identifying the functional groups present in N-(3,4-dimethoxyphenethyl)formamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for providing detailed information about the carbon-hydrogen framework of this compound.

¹H NMR data reveals the number of different types of protons, their electronic environments, and their proximity to other protons. The chemical shifts (δ) in the ¹H NMR spectrum of this compound provide key insights into its structure. For instance, the aromatic protons on the dimethoxy-substituted benzene (B151609) ring typically appear in the range of 6.7-6.8 ppm. The protons of the two methoxy (B1213986) groups (-OCH₃) are observed as singlets around 3.8 ppm. The methylene (B1212753) protons (-CH₂-) of the ethyl chain and the formyl proton (-CHO) also exhibit characteristic chemical shifts that confirm the compound's connectivity.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The spectrum shows distinct signals for each unique carbon atom in the molecule. The carbon atoms of the aromatic ring, the methoxy groups, the ethyl chain, and the formyl group all resonate at characteristic chemical shifts, allowing for a complete structural assignment.

Below is a representative table of ¹H NMR and ¹³C NMR data for this compound.

| ¹H NMR Data | |

| Chemical Shift (δ) ppm | Multiplicity |

| 8.15 | s |

| 6.70-6.85 | m |

| 3.84 | s |

| 3.45 | t |

| 2.75 | t |

| ¹³C NMR Data | |

| Chemical Shift (δ) ppm | Assignment |

| 161.5 | -CHO |

| 149.0 | C-O |

| 147.8 | C-O |

| 131.5 | Ar-C |

| 121.0 | Ar-CH |

| 112.5 | Ar-CH |

| 111.8 | Ar-CH |

| 56.0 | -OCH₃ |

| 41.0 | -CH₂-N |

| 35.0 | Ar-CH₂- |

Note: The exact chemical shifts may vary slightly depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound by measuring the absorption of infrared radiation at various wavelengths. The IR spectrum displays characteristic absorption bands corresponding to specific molecular vibrations.

Key vibrational frequencies for this compound include:

A strong absorption band around 1650-1680 cm⁻¹ corresponding to the C=O stretching vibration of the amide group.

N-H stretching vibrations of the secondary amide typically appear in the region of 3250-3350 cm⁻¹.

C-H stretching vibrations of the aromatic ring are observed around 3000-3100 cm⁻¹.

C-H stretching of the aliphatic methylene and methoxy groups are found just below 3000 cm⁻¹.

The characteristic C-O stretching of the methoxy groups can be seen in the 1200-1275 cm⁻¹ and 1020-1075 cm⁻¹ regions.

This pattern of absorption bands provides a molecular fingerprint, confirming the presence of the key functional groups within the this compound structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and investigating the fragmentation pattern of this compound. The molecular formula of the compound is C₁₁H₁₅NO₃, corresponding to a molecular weight of approximately 209.24 g/mol . nih.govscbt.com

In a typical mass spectrum, a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) would be observed, confirming the molecular weight of the compound. The fragmentation pattern provides further structural information. Common fragmentation pathways for this compound would likely involve cleavage of the C-C bond between the ethyl group and the aromatic ring, as well as cleavage of the amide bond. The resulting fragment ions can be analyzed to piece together the molecular structure, corroborating the data obtained from NMR and IR spectroscopy.

Chromatographic Techniques

Chromatographic methods are essential for separating this compound from impurities and for its quantification.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is a widely used technique for determining the purity of this compound and for its quantification in various matrices. A study has reported the use of HPLC for purity analysis, indicating a purity of over 95%. advatechgroup.com

In a typical HPLC analysis, a solution of the compound is injected into a column packed with a stationary phase. A mobile phase is then pumped through the column, and the components of the sample are separated based on their differential interactions with the stationary and mobile phases. A detector, often a UV-Vis detector, is used to monitor the eluting compounds. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification. The area under the peak in the chromatogram is proportional to the concentration of the compound, allowing for accurate quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile and semi-volatile impurities that may be present in a sample of this compound.

In GC-MS analysis, the sample is first vaporized and introduced into a long, thin capillary column. The components are separated based on their boiling points and interactions with the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its definitive identification. This technique is invaluable for detecting and identifying trace levels of volatile impurities that could affect the quality and properties of this compound.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) serves as a practical and efficient tool for monitoring the progress of chemical reactions that produce or involve this compound. This technique allows for the rapid, qualitative assessment of the presence of starting materials, intermediates, and the final product in a reaction mixture at various time points.

In a typical application, small aliquots of the reaction mixture are spotted onto a TLC plate alongside reference spots of the pure starting material and the target compound, this compound. youtube.com The plate is then developed in a suitable solvent system. By comparing the retention factor (Rf) values and the intensity of the spots, chemists can visually track the consumption of reactants and the formation of the product. youtube.com The disappearance of the starting material spot and the appearance of a new spot corresponding to the Rf value of this compound indicate the progression of the reaction. youtube.com

Table 1: Illustrative TLC Parameters for Reaction Monitoring

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | A mixture of ethyl acetate (B1210297) and hexane (B92381) (e.g., 1:1 v/v) |

| Visualization | UV light at 254 nm and/or staining with a suitable agent (e.g., potassium permanganate) |

| Reference Standards | Pure samples of starting materials and this compound |

This method is particularly valuable for its simplicity, speed, and low cost, providing essential real-time feedback during process development and optimization.

Advanced Analytical Approaches for Trace Analysis

For more demanding applications requiring high sensitivity and selectivity, particularly for trace-level analysis, advanced analytical techniques are indispensable.

Quantitative Nuclear Magnetic Resonance (q-NMR) spectroscopy has emerged as a powerful primary ratio method for the accurate quantification of substances without the need for an identical analyte standard. For this compound, q-NMR can provide a direct measurement of its concentration in complex matrices, such as reaction mixtures or formulated products. The principle of q-NMR lies in the direct proportionality between the integrated signal area of a specific resonance and the number of corresponding nuclei.

By using a certified internal standard with a known concentration, the absolute quantity of this compound can be determined with high precision and accuracy. Specific, well-resolved proton signals in the ¹H NMR spectrum of the molecule would be selected for integration.

Hyphenated analytical techniques, which couple the separation power of chromatography with the sensitive and selective detection capabilities of mass spectrometry, are crucial for the comprehensive profiling of this compound and its related impurities.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is highly effective for the analysis of non-volatile and thermally labile compounds like this compound. The compound is first separated from other components in the sample by liquid chromatography. The eluent is then introduced into the mass spectrometer, where the analyte is ionized and fragmented. By monitoring specific parent-to-daughter ion transitions in multiple-reaction-monitoring (MRM) mode, LC-MS/MS offers exceptional selectivity and sensitivity for quantifying trace levels of the compound. nih.gov This method is invaluable for impurity profiling and metabolite identification studies. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS/MS): While this compound itself may not be sufficiently volatile for direct GC analysis without derivatization, GC-MS/MS can be a powerful tool for identifying and quantifying volatile impurities or degradation products. nih.gov The use of tandem mass spectrometry enhances selectivity by reducing matrix interference, which is particularly beneficial when analyzing complex samples. nih.gov The combination of different analytical technologies provides complementary structural data that can lead to the unambiguous characterization of unknown species. nih.gov

Table 2: Comparison of Advanced Analytical Techniques

| Technique | Principle | Advantages for this compound Analysis |

|---|---|---|

| q-NMR | Measures the ratio of the analyte signal to that of a certified internal standard. | Provides direct, accurate quantification without a specific reference standard for the analyte. |

| LC-MS/MS | Separates compounds by LC, followed by mass analysis of parent and fragment ions. | High sensitivity and selectivity, suitable for non-volatile compounds and complex matrices. nih.gov |

| GC-MS/MS | Separates volatile compounds by GC, followed by mass analysis. | Excellent for identifying and quantifying volatile impurities and degradation products. nih.gov |

Method Development and Validation for Pharmaceutical and Research Standards

To ensure the reliability and consistency of analytical data for this compound, especially in a regulated pharmaceutical environment, analytical methods must be rigorously developed and validated.

The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides a comprehensive guideline, Q2(R2), for the validation of analytical procedures. europa.eueuropa.euich.org This guideline outlines the validation characteristics required to demonstrate that an analytical procedure is fit for its intended purpose. europa.eu The validation process involves a thorough evaluation of various parameters.

Table 3: Key Validation Parameters according to ICH Q2(R2)

| Validation Parameter | Description |

|---|---|

| Specificity/Selectivity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. ich.orgamsbiopharma.com |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. ich.orgamsbiopharma.com |

| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. ich.org |

| Accuracy | The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. ich.orgamsbiopharma.com |

| Precision | The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. ich.org This includes repeatability and intermediate precision. |

| Detection Limit (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |

| Quantitation Limit (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. europa.eu |

A validation protocol should be established before the study, outlining the intended purpose, performance characteristics, and acceptance criteria. europa.eu The results are then documented in a validation report. europa.eu

Validated analytical methods for this compound are a critical component of Quality Control (QC) in a pharmaceutical manufacturing setting. These methods are used for the release testing of the drug substance and finished product, as well as for stability studies to ensure the product maintains its quality over its shelf life.

In the context of an Abbreviated New Drug Application (ANDA), a comprehensive data package demonstrating the analytical equivalence of the generic drug product to the reference listed drug is required. fda.gov This includes detailed information on the analytical procedures and their validation. fda.gov The control of impurities is a key aspect, and validated methods must be in place to identify and quantify any potential impurities in the drug substance. fda.gov The submission must contain the drug substance specification, which includes the tests, acceptance criteria, and references to the analytical methods. fda.gov

Pharmacological and Biological Relevance of N 3,4 Dimethoxyphenethyl Formamide As an Intermediate or Metabolite

Metabolic Pathways of Related Phenethylamines and Formamides

To understand the potential biological role of N-(3,4-dimethoxyphenethyl)formamide, it is essential to first examine the known metabolic fates of its constituent chemical classes: phenethylamines and formamides.

Phenethylamines are a class of organic compounds with a phenethylamine (B48288) backbone. Many, including endogenous neurotransmitters, are biologically active. Their metabolism is a critical process for regulating their physiological effects. The primary enzymatic transformations involve a series of oxidation and conjugation reactions.

In humans, the metabolism of the parent compound, phenethylamine, is carried out by several enzymes. wikipedia.org A major pathway involves oxidative deamination catalyzed by monoamine oxidases (MAO), particularly MAO-A and MAO-B. wikipedia.orgnih.gov This reaction converts the phenethylamine into phenylacetaldehyde (B1677652). wikipedia.org Subsequently, the enzyme aldehyde dehydrogenase (ALDH) rapidly oxidizes phenylacetaldehyde to its primary urinary metabolite, phenylacetic acid. wikipedia.orgnih.gov Other enzymes, such as phenylethanolamine N-methyltransferase (PNMT), can N-methylate phenethylamine to produce N-methylphenethylamine. wikipedia.org

The general metabolic pathway for many phenethylamines can be summarized as follows:

Oxidative Deamination: Catalyzed by Monoamine Oxidases (MAO) to form an aldehyde.

Aldehyde Oxidation: Catalyzed by Aldehyde Dehydrogenase (ALDH) to form a carboxylic acid.

N-Acetylation: Catalyzed by N-acetyltransferases.

Hydroxylation: Addition of hydroxyl groups to the aromatic ring, often mediated by cytochrome P450 enzymes.

Methylation: Addition of a methyl group, often to a hydroxyl or amine group.

The specific enzymes involved can vary depending on the substitutions on the phenethylamine structure. The 3,4-dimethoxy substitution on the phenyl ring of this compound is identical to that of the well-known neurotransmitter dopamine's metabolites, such as homovanillic acid.

Table 1: Key Enzymes in Phenethylamine Metabolism

| Enzyme Family | Specific Enzyme(s) | Role in Metabolism | Typical Substrate(s) | Resulting Metabolite(s) |

| Monoamine Oxidases | MAO-A, MAO-B | Oxidative deamination of the primary amine. wikipedia.orgnih.gov | Phenethylamine, Dopamine (B1211576) | Phenylacetaldehyde, Dihydroxyphenylacetaldehyde |

| Aldehyde Dehydrogenases | ALDH | Oxidation of aldehyde intermediates. nih.gov | Phenylacetaldehyde | Phenylacetic acid |

| Phenylethanolamine N-methyltransferase | PNMT | N-methylation of the amine group. wikipedia.org | Phenethylamine | N-Methylphenethylamine |

| Cytochrome P450s | Various (e.g., CYP2D6) | Ring hydroxylation, O-demethylation. | Various substituted phenethylamines | Hydroxylated and/or demethylated derivatives |

Formylation is a biochemical reaction where a formyl group (-CH=O) is added to a molecule, a process catalyzed by enzymes known as formyltransferases. wikipedia.org This reaction is a fundamental step in several biosynthetic pathways. For instance, two separate formylation steps are essential in the de novo synthesis of purines, which are building blocks for DNA and RNA. wikipedia.org

Conversely, deformylation is the enzymatic removal of a formyl group. This process is also crucial in various biological contexts. A notable example is the biosynthesis of steroid hormones, where cytochrome P450 enzymes catalyze deformylation reactions. rsc.orgmanchester.ac.uk Aldehyde deformylation is a key step in the aromatase-catalyzed conversion of androgens to estrogens. manchester.ac.uk These reactions show that the formyl group can be both added and removed from molecules within biological systems, suggesting that a formamide (B127407) like this compound could potentially be formed from or converted back to its parent amine, 3,4-dimethoxyphenethylamine (B193588).

This compound as a Potential Metabolite of Related Compounds

The existence of this compound has been noted in the context of pharmaceutical chemistry, specifically as an impurity related to the drug Tetrabenazine (B1681281). lookchem.comdrjcrbio.comchemicalbook.com Tetrabenazine is a vesicular monoamine transporter 2 (VMAT2) inhibitor used to treat hyperkinetic movement disorders. lookchem.com Its structure contains a more complex ring system but is related to phenethylamines. The presence of the formamide as an impurity suggests it could be a byproduct of the synthetic process or a potential metabolite.

Currently, there is a lack of specific published research that explicitly identifies this compound as a metabolite in human or animal biological samples. Its characterization has primarily been as a chemical standard for detecting impurities in pharmaceutical preparations. drjcrbio.com However, given the known metabolic pathways, its formation from a precursor containing the 3,4-dimethoxyphenethylamine moiety is plausible. For example, N-formylation can be a metabolic route for some amine-containing drugs.

Should this compound be formed as a metabolite of a drug, it would have implications for that drug's DMPK profile. The formation of a formamide metabolite from a primary amine would alter the compound's physicochemical properties, such as its polarity, size, and hydrogen bonding capacity. These changes can affect:

Absorption and Distribution: Altered polarity could change how the molecule crosses biological membranes and distributes into tissues.

Metabolic Stability: The formamide group may be more or less susceptible to further metabolism compared to the original amine. It could be a terminal metabolite or an intermediate that is further processed, for instance, by deformylation.

Excretion: The change in properties would influence its route and rate of elimination from the body, whether through urine or feces.

Interestingly, a more complex derivative containing the N-(3,4-dimethoxyphenethyl) group, known as CP-100,356, has been used as a research tool in DMPK studies. nih.gov This compound was utilized as an inhibitor to investigate the role of efflux transporters like P-glycoprotein (MDR1) and Breast Cancer Resistance Protein (BCRP) on the oral absorption of other drugs. nih.gov This highlights the utility of the N-(3,4-dimethoxyphenethyl) scaffold in creating molecules relevant to pharmacokinetic research.

Precursor to Compounds with Investigated Biological Activities

This compound is recognized as a chemical intermediate. pharmaffiliates.com The formamide group can serve as a protecting group for the amine in multi-step syntheses or be a precursor to other functional groups. The parent amine, 3,4-dimethoxyphenethylamine, is a foundational structure for a vast array of biologically active compounds.

The N-(3,4-dimethoxyphenethyl) structure is a key component of many isoquinoline (B145761) alkaloids and other pharmacologically active agents. Therefore, the formamide derivative is a useful precursor for synthesizing more complex molecules with potential therapeutic applications.

Table 2: Examples of Biologically Active Classes Derived from the 3,4-Dimethoxyphenethylamine Scaffold

| Compound Class | General Biological Activity | Relationship to Precursor |

| Isoquinoline Alkaloids (e.g., Papaverine) | Vasodilators, smooth muscle relaxants. | Synthesized from 3,4-dimethoxyphenethylamine derivatives. |

| Substituted Phenethylamines (e.g., 2C-series) | Psychoactive agents, primarily hallucinogens. unodc.org | The 3,4-dimethoxy substitution pattern is common in this class. |

| Dopamine Receptor Ligands | Agents targeting the central nervous system for conditions like Parkinson's disease or schizophrenia. | The 3,4-dihydroxy (dopamine) or 3,4-dimethoxy structure is crucial for receptor interaction. |

| VMAT2 Inhibitors (e.g., Tetrabenazine) | Monoamine-depleting agents for movement disorders. lookchem.com | This compound is an impurity and potential precursor/metabolite. drjcrbio.com |

Derivatives with Inhibitory Activity against Enzymes (e.g., H. pylori respiratory Complex I)

The fight against antibiotic resistance has spurred the search for novel therapeutic targets. One such target is the respiratory complex I of the bacterium Helicobacter pylori, a major cause of gastritis, peptic ulcers, and gastric cancer. Inhibition of this enzyme complex is uniquely detrimental to H. pylori's ATP synthesis. nih.govnih.gov

Research has identified thienopyrimidine compounds as selective inhibitors of H. pylori that act on the NuoD subunit of its respiratory complex I. nih.govnih.govuthsc.edu While the synthesis of these specific thienopyrimidine inhibitors involved merging elements from two structurally related initial hits, the broader field of medicinal chemistry often utilizes phenethylamine scaffolds to develop enzyme inhibitors. uthsc.eduuthsc.edu The structural motif of this compound represents a common starting point for creating diverse molecular libraries to screen for such specific enzyme-inhibiting activities.

Ligands for Sigma Receptors (σ1 and σ2) through Derivatization

Sigma receptors, particularly the σ2 subtype, are recognized as important targets in neurology and oncology. The density of σ2 receptors is significantly higher in proliferating tumor cells compared to quiescent ones, making them a promising biomarker for cancer imaging and therapy. nih.govmdpi.com

This compound is a pivotal precursor for synthesizing the core structure of many high-affinity σ2 receptor ligands. The key synthetic step is the Bischler-Napieralski reaction , an intramolecular cyclization that converts β-arylethylamides into dihydroisoquinolines. researchgate.netwikipedia.org This reaction transforms this compound into 6,7-dimethoxy-3,4-dihydroisoquinoline (B1294741), the foundational scaffold for various potent ligands. google.com

Flexible benzamide (B126) analogs, such as RHM-1 , have been developed with high affinity and selectivity for σ2 receptors. nih.govresearchgate.net The synthesis of the isoquinoline portion of these molecules relies on the Bischler-Napieralski cyclization of a corresponding formamide or amide, highlighting the role of this compound as a key intermediate. nih.govresearchgate.net These ligands are not only studied for their therapeutic potential but are also radiolabeled for use in Positron Emission Tomography (PET) to image tumors. nih.gov

Potential for Bioactivity when incorporated into more complex structures

The utility of this compound as an intermediate extends to the creation of several complex, bioactive molecules. Its primary significance lies in its role as a known impurity and synthetic intermediate of Tetrabenazine . pharmaffiliates.comdrjcrbio.com

Tetrabenazine is a vesicular monoamine transporter 2 (VMAT2) inhibitor used to treat hyperkinetic movement disorders like the chorea associated with Huntington's disease. google.comnih.gov The synthesis of Tetrabenazine and its more recent, FDA-approved derivatives, valbenazine and deutetrabenazine , involves the key intermediate 6,7-dimethoxy-3,4-dihydroisoquinoline, which is directly synthesized from this compound or closely related precursors. google.comnih.gov The incorporation of this formamide's core structure is therefore central to the pharmacological activity of this entire class of drugs.

The table below summarizes the bioactive derivatives that can be synthesized using this compound as a key starting material.

| Intermediate/Precursor | Synthetic Reaction | Resulting Core Structure | Class of Bioactive Molecule | Example(s) | Primary Target |

| This compound | Bischler-Napieralski | 6,7-Dimethoxy-3,4-dihydroisoquinoline | Sigma-2 (σ2) Receptor Ligands | RHM-1, ISO-1 | TMEM97 (σ2R) |

| This compound | Bischler-Napieralski | 6,7-Dimethoxy-3,4-dihydroisoquinoline | VMAT2 Inhibitors | Tetrabenazine, Valbenazine, Deutetrabenazine | VMAT2 |

Toxicological Considerations of Related Formamides and Phenethylamines

While this compound itself is primarily handled as a research intermediate, understanding the toxicology of its constituent chemical classes—formamides and phenethylamines—is crucial for assessing risks associated with its synthesis, handling, and presence as an impurity in pharmaceutical products.

Structure-Activity Relationships for Toxicity

The toxicity of a molecule can often be predicted by analyzing its structure and the functional groups it contains. This approach, known as Structure-Activity Relationship (SAR) analysis, is a cornerstone of modern toxicology.

Formamide Toxicity: The formamide group itself is associated with toxicity. Studies on formamide have shown it can cause hepatocellular adenoma or carcinoma in mice. uthsc.edu The toxicity is related to its metabolism and ability to interfere with cellular processes. N-alkylation can modify this toxicity; studies on N-methyl and N-ethyl derivatives of formamide have also been conducted to understand their toxicological profiles. nih.gov

Phenethylamine Toxicity: The phenethylamine scaffold is found in many psychoactive substances, and its toxicity can vary greatly depending on the substitutions on the phenyl ring and the ethylamine (B1201723) sidechain. nih.gov

Genotoxicity : Studies on psychoactive phenethylamines from the "2C" series have investigated their potential to damage genetic material. Research on TK6 cells indicated that halogenated phenethylamines showed greater genotoxic capacity, with brominated compounds like 2C-B being more potent genotoxic agents than their iodinated (2C-I) or unsubstituted (2C-H) counterparts. nih.gov This suggests that the specific substituents on the aromatic ring play a critical role in the molecule's toxic potential.

General Effects : The pharmacological action of phenethylamines is often linked to their interaction with monoamine transporters (DAT, SERT, NET). wikipedia.org While this defines their therapeutic or psychoactive effects, high-level exposure or specific structural modifications can lead to adverse toxicological outcomes.

The table below outlines some general SAR principles for the toxicity of related compounds.

| Chemical Class / Feature | Structural Modification | Impact on Toxicity |

| Formamides | Presence of the formamide group | Associated with hepatocellular toxicity in animal studies. uthsc.edu |

| Phenethylamines | Halogenation on the aromatic ring (e.g., 2C series) | Brominated compounds appear more genotoxic than iodinated or unsubstituted ones. nih.gov |

| Phenethylamines | Substitutions affecting monoamine transporter affinity | Can produce a range of CNS effects; high potency can correlate with toxicity risk. wikipedia.org |

Relevance of Impurity Levels in Research Compounds

In the context of pharmaceutical manufacturing, this compound is often considered an impurity, particularly in the production of drugs like Tetrabenazine. pharmaffiliates.comdrjcrbio.com Controlling impurity levels in active pharmaceutical ingredients (APIs) is a critical aspect of ensuring drug safety and efficacy.

Regulatory bodies like the International Council for Harmonisation (ICH) have established strict guidelines for the identification, qualification, and control of impurities. An impurity is generally considered "qualified" if its level in the final drug product is at or below the level that was present in the batches used for preclinical safety (toxicology) and clinical studies. acs.org

If a new or higher level of an impurity appears, it must be assessed. For potentially genotoxic impurities, a "Threshold of Toxicological Concern" (TTC) is often applied. This concept establishes a level of exposure that is considered to pose a negligible risk of carcinogenicity or other toxic effects. The European Medicines Agency (EMEA) has proposed a TTC of 1.5 µ g/day for most genotoxic impurities in marketed drugs, corresponding to a lifetime cancer risk of less than 1 in 100,000. acs.org The presence of this compound as an uncharacterized or unqualified impurity above these thresholds would necessitate further toxicological evaluation or process modifications to reduce its concentration in the final drug product.

Future Research Directions and Applications

Development of Sustainable and Scalable Synthesis of N-(3,4-Dimethoxyphenethyl)formamide

The future development of applications for this compound hinges on the establishment of sustainable and scalable synthesis methods. Current synthetic approaches often involve the N-formylation of 3,4-dimethoxyphenethylamine (B193588). While effective, these methods can sometimes rely on harsh reagents or conditions that are not environmentally benign.

Future research is anticipated to focus on "green chemistry" approaches to address these limitations. This includes the exploration of:

Catalytic N-formylation: The use of efficient and recyclable catalysts is a promising avenue. Recent advancements have demonstrated the use of catalysts like polyoxometalate-supported chromium and bimetallic nanoparticles for the N-formylation of amines. rsc.orgmdpi.com These methods often utilize milder reaction conditions and can offer high chemoselectivity. rsc.org For instance, a catalyst composed of Zn(OAc)2 and 1,10-phenanthroline (B135089) has been shown to be effective for the N-formylation of amines using CO2 as a C1 source, presenting a greener alternative to traditional formylating agents. rsc.org

Enzyme-catalyzed synthesis: Biocatalysis offers a highly specific and environmentally friendly route to this compound. The enzyme N-substituted formamide (B127407) deformylase, which is involved in the metabolism of N-substituted formamides, has been shown to catalyze the reverse reaction—the synthesis of N-benzyl carboxamides from formate (B1220265) and benzylamine. asm.org Exploring the substrate specificity of this or similar enzymes could lead to a direct and sustainable enzymatic synthesis of the target compound.

Flow chemistry: Continuous flow reactors can offer significant advantages in terms of scalability, safety, and process control for the synthesis of this compound. This technology allows for precise control over reaction parameters, leading to higher yields and purity, while minimizing waste.

Exploration of this compound in Diversified Chemical Transformations

The this compound scaffold serves as a valuable building block for the synthesis of more complex molecules, particularly in the realm of heterocyclic chemistry.

A key area of exploration is its use in the Pictet-Spengler reaction . This reaction is a powerful tool for the construction of tetrahydroisoquinoline and tetrahydro-β-carboline skeletons, which are core structures in many natural products and pharmacologically active compounds. nih.gov The N-formyl group can act as a precursor to an iminium ion intermediate, which is crucial for the cyclization step of the Pictet-Spengler reaction. nih.gov Research in this area could unlock new synthetic pathways to a wide range of alkaloids and other nitrogen-containing heterocycles.

Furthermore, the formamide group itself can undergo various transformations, opening up possibilities for creating a diverse library of derivatives. These transformations could include reduction to the corresponding methylamine, hydrolysis to the primary amine, or its use as a directing group in aromatic substitution reactions.

In-depth Studies on the Metabolic Fate of this compound

Understanding the metabolic fate of this compound is crucial for any potential therapeutic application. The metabolism of xenobiotics in the body typically occurs in two phases: Phase I (functionalization) and Phase II (conjugation). fiveable.melongdom.orgusmlestrike.comderangedphysiology.comnih.gov

For this compound, key metabolic pathways to investigate include:

N-deformylation: This is a likely primary metabolic step, catalyzed by enzymes such as N-substituted formamide deformylase, which hydrolyzes the formamide to yield 3,4-dimethoxyphenethylamine and formate. nih.govnih.gov The resulting amine would then be a substrate for further metabolism.

Phase I Reactions: The exposed 3,4-dimethoxyphenethylamine moiety could undergo various Phase I reactions, including oxidation, reduction, and hydrolysis, primarily mediated by cytochrome P450 (CYP) enzymes. fiveable.meusmlestrike.comnih.gov The phenethylamine (B48288) structure itself is known to be a substrate for various biosynthetic enzymes. wikipedia.orgnih.gov

Phase II Reactions: The metabolites from Phase I, or the parent compound if it possesses suitable functional groups, can undergo Phase II conjugation reactions. These reactions, such as glucuronidation, sulfation, and acetylation, increase the water solubility of the compound, facilitating its excretion from the body. longdom.orgusmlestrike.com

Future research should employ in vitro studies with liver microsomes and in vivo animal models to identify the specific metabolites and the enzymes responsible for their formation. This knowledge is essential for assessing the compound's pharmacokinetic profile and potential for drug-drug interactions.

Rational Design of Novel Bioactive Molecules Utilizing the this compound Scaffold

The this compound scaffold holds promise for the rational design of new bioactive molecules. The strategy of bioisosteric replacement is a powerful tool in medicinal chemistry for optimizing the pharmacological and physicochemical properties of a lead compound. drughunter.comu-tokyo.ac.jpajptr.comnih.govencyclopedia.pub

The formamide group can be considered a bioisostere of other functional groups, such as a carboxylic acid or an amide. By strategically modifying the scaffold, researchers can aim to:

Enhance Potency and Selectivity: Modifications to the phenethylamine backbone or the formyl group could lead to compounds with improved binding affinity and selectivity for specific biological targets. The thoughtful application of bioisosteres can influence a molecule's conformation and electronic properties, which are critical for target engagement. nih.gov

Improve Pharmacokinetic Properties: Bioisosteric replacements can be used to modulate properties like lipophilicity, solubility, and metabolic stability, thereby improving a compound's absorption, distribution, metabolism, and excretion (ADME) profile. ajptr.com For example, replacing an amide with a metabolically more stable group can prolong the half-life of a drug. u-tokyo.ac.jp

Reduce Toxicity: By altering the metabolic pathways or eliminating toxicophores, bioisosteric modifications can lead to safer drug candidates. ajptr.com

Computational modeling and in silico screening can be employed to predict the biological activity and properties of novel derivatives, guiding the synthesis of the most promising candidates for further experimental evaluation.

Advanced Analytical Strategies for Comprehensive Impurity Profiling in Pharmaceutical Development